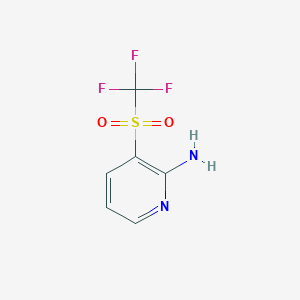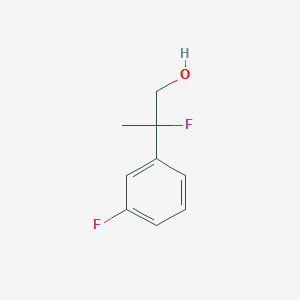
2-Fluoro-2-(3-fluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorophenylpropan-1-one with a fluorinating agent. One common method is the reduction of 3-fluorophenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-fluorophenylpropan-1-one in the presence of a fluorinating catalyst. This method allows for the selective introduction of fluorine atoms while maintaining high yields and purity .
化学反応の分析
Types of Reactions
2-Fluoro-2-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoro-2-(3-fluorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield 2-fluoro-2-(3-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Fluoro-2-(3-fluorophenyl)propan-1-one
Reduction: 2-Fluoro-2-(3-fluorophenyl)propan-1-amine
Substitution: 2-Fluoro-2-(3-fluorophenyl)propan-1-chloride
科学的研究の応用
2-Fluoro-2-(3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It is used in the design of fluorinated analogs of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
作用機序
The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity .
類似化合物との比較
Similar Compounds
- 2-Fluoro-2-(4-fluorophenyl)propan-1-ol
- 2-Fluoro-2-(2-fluorophenyl)propan-1-ol
- 2-Fluoro-2-(3-chlorophenyl)propan-1-ol
Uniqueness
2-Fluoro-2-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the propanol backbone. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
特性
分子式 |
C9H10F2O |
|---|---|
分子量 |
172.17 g/mol |
IUPAC名 |
2-fluoro-2-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
InChIキー |
IAMLRLGJSRNXCA-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C1=CC(=CC=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
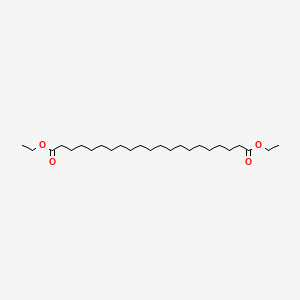
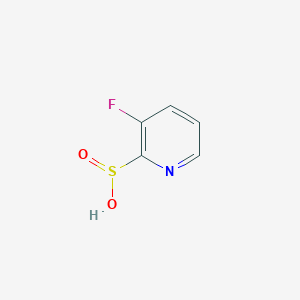
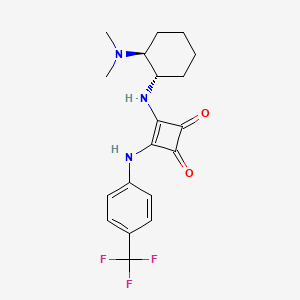
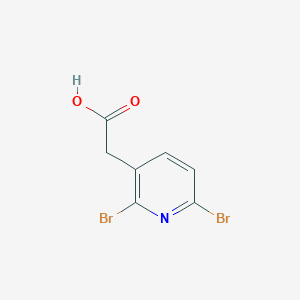
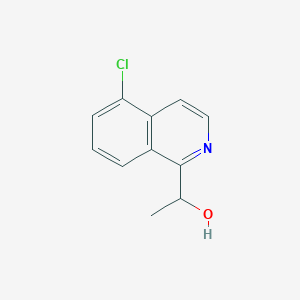
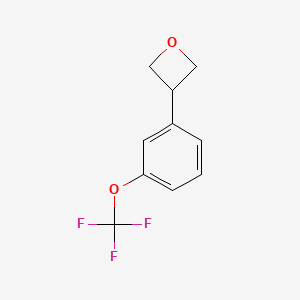
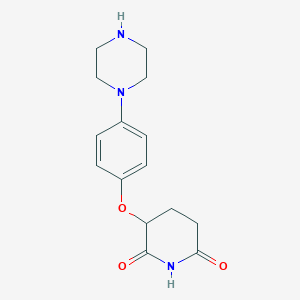
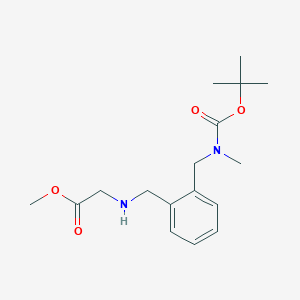
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
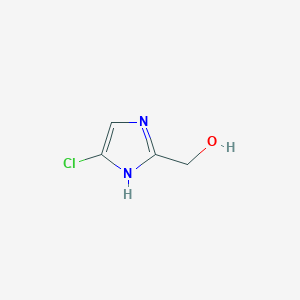
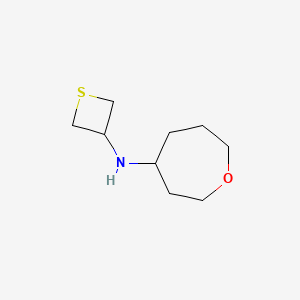
![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
